molecular formula C24H30O6 B273493 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione

货号 B273493
分子量: 414.5 g/mol
InChI 键: LOUBSQZNMGONGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a potent inhibitor of the human MDM2 protein, which plays a crucial role in regulating the activity of the tumor suppressor protein p53. The inhibition of MDM2 by HDM-2 inhibitor leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.

作用机制

The mechanism of action of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor involves the inhibition of MDM2, which is an E3 ubiquitin ligase that promotes the degradation of p53. Binding of this compound inhibitor to MDM2 disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects, including the activation of p53, induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. The compound has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

实验室实验的优点和局限性

One of the major advantages of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor is its high specificity for MDM2, which minimizes off-target effects. The compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life. However, one of the limitations of this compound inhibitor is its potential toxicity, which may limit its clinical application.

未来方向

There are several future directions for the research and development of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of this compound inhibitor as a combination therapy with other anticancer agents. Moreover, the development of novel this compound inhibitors with improved efficacy and reduced toxicity is an important area of research. Finally, the exploration of the therapeutic potential of this compound inhibitor in other diseases beyond cancer is an interesting avenue for future investigation.
Conclusion:
In conclusion, this compound inhibitor is a promising therapeutic agent for the treatment of cancer and other diseases. The compound has shown potent activity against MDM2, leading to the activation of p53 and inhibition of tumor growth. Further research is needed to optimize the synthesis method, investigate the potential of combination therapy, develop novel this compound inhibitors, and explore the therapeutic potential in other diseases.

合成方法

The synthesis of 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor involves several steps, including the condensation of 2,4-dimethylcyclohexanone with 4-hydroxy-3-methoxybenzaldehyde to form the intermediate compound, which is then reacted with 2,4-pentanedione to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

科学研究应用

2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione inhibitor has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. The compound has shown promising results in inducing tumor regression and improving survival rates in animal models and human patients. This compound inhibitor has also been investigated as a potential therapy for other diseases, such as viral infections and neurodegenerative disorders.

属性

分子式

C24H30O6

分子量

414.5 g/mol

IUPAC 名称

2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C24H30O6/c1-23(2)9-15(26)21(16(27)10-23)20(13-6-7-14(25)19(8-13)30-5)22-17(28)11-24(3,4)12-18(22)29/h6-8,20-21,25,28H,9-12H2,1-5H3

InChI 键

LOUBSQZNMGONGE-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2)O)OC)C3=C(CC(CC3=O)(C)C)O)C

规范 SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2)O)OC)C3=C(CC(CC3=O)(C)C)O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。